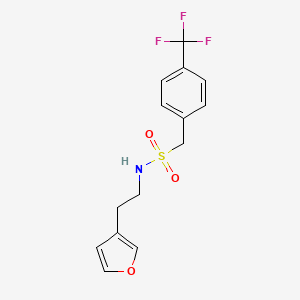

![molecular formula C17H18FN7O2 B2421404 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone CAS No. 920366-81-0](/img/structure/B2421404.png)

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of TP derivatives has been achieved through various strategies . For instance, a series of new [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids were designed and synthesized through the scaffold replacement/ring cleavage strategy .Molecular Structure Analysis

The structure of the TP heterocycle is relatively simple .Scientific Research Applications

Antimicrobial Activities

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone and its derivatives demonstrate significant potential in antimicrobial applications. A study by Bektaş et al. (2007) synthesized various triazole derivatives, including compounds structurally similar to our compound of interest, and found them to exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Docking Studies

The compound and its related derivatives have been the subject of synthesis and docking studies, indicating their significance in medicinal chemistry. A study by Balaraju et al. (2019) highlights the synthesis of piperazine-1-yl-1H-indazole derivatives, a structural category that includes the compound , demonstrating its relevance in the development of novel compounds for potential therapeutic applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Novel Dithiocarbamate Derivatives

A study by Yurttaş et al. (2016) focused on synthesizing dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including a derivative structurally similar to the compound of interest. These derivatives were found to possess high antimicrobial activity, suggesting the potential of the compound in this field (Yurttaş et al., 2016).

Development of New Fused Triazole Derivatives

In another study, Ling Yu-tao (2009) synthesized a new fused triazole derivative, which is relevant to dipeptidyl peptidase-IV inhibitors, indicating the potential use of the compound in the treatment of type 2 diabetes (Ling Yu-tao, 2009).

Androgen Receptor Downregulator

Research by Bradbury et al. (2013) on a similar compound, AZD3514, a triazolopyridazine derivative, demonstrates its application as an androgen receptor downregulator for treating advanced prostate cancer (Bradbury et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methoxyethan-1-one, primarily targets USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and the DNA damage response .

Mode of Action

The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28’s activity, leading to changes in the cellular processes that USP28 regulates .

Biochemical Pathways

The inhibition of USP28 affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly the S phase, and the epithelial-mesenchymal transition (EMT) progression . These pathways are critical for cell proliferation and migration, respectively .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the cell cycle at the S phase . It also inhibits the EMT progression, which is a critical process in cancer metastasis . Therefore, the compound exhibits potential antitumor activities .

Biochemical Analysis

Biochemical Properties

Triazolopyrimidine derivatives have been reported to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase involved in cellular stress responses .

Cellular Effects

Some triazolopyrimidine derivatives have shown antiproliferative activities against various human cancer cell lines .

Molecular Mechanism

It is suggested that triazolopyrimidine derivatives may exert their effects by inhibiting GCN2, thereby affecting cellular stress responses .

properties

IUPAC Name |

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN7O2/c1-27-10-14(26)23-5-7-24(8-6-23)16-15-17(20-11-19-16)25(22-21-15)13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLPWUBUPJRROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

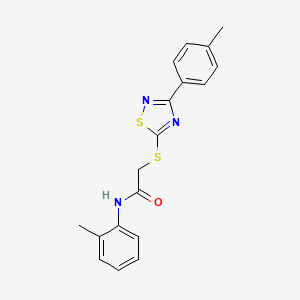

![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)

![N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine](/img/structure/B2421326.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

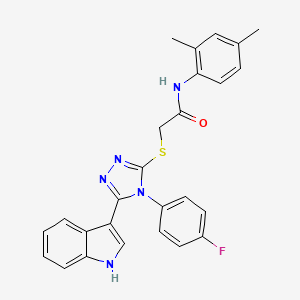

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2421333.png)

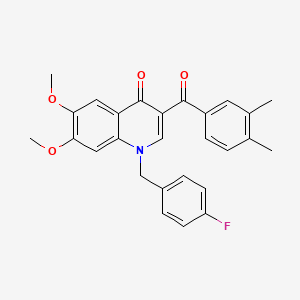

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2421334.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2421335.png)

![5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2421336.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)